5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine: is a heterocyclic compound with a fused imidazo[1,2-a]pyridine ring system. It plays a significant role in both agrochemicals and pharmaceuticals. The compound’s structure consists of a bromine-substituted imidazo[1,2-a]pyridine core, which imparts unique properties and reactivity.
Vorbereitungsmethoden
Several synthetic routes lead to the formation of this compound. Here are some key methods:
Cyclocondensation: Imidazo[1,5-a]pyridines can be synthesized via cyclocondensation reactions. For example, the reaction of 2-aminopyridine with 1,5-dibromopentane yields the desired compound.
Cycloaddition: Diels-Alder reactions between 2-aminopyridine and suitable dienophiles can also provide access to this compound.
Oxidative Cyclization: Oxidative cyclization of 2-aminopyridine derivatives using oxidants like iodine or copper salts can form the imidazo[1,5-a]pyridine ring.
Transannulation Reactions: Sequential reactions involving annulation steps can lead to the desired product.
Industrial production methods may involve scalable processes based on these principles.
Analyse Chemischer Reaktionen
Reactivity: 5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction conditions, products like N-alkylated derivatives or further functionalized imidazo[1,5-a]pyridines can form.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its structural resemblance to bioactive molecules.
Agrochemicals: The imidazo[1,5-a]pyridine scaffold is relevant in designing pesticides and herbicides.
Materials Science: The compound’s unique structure may find applications in materials with specific electronic or optical properties.
Wirkmechanismus
Targets: The compound may interact with specific receptors, enzymes, or proteins.
Pathways: Further studies are needed to elucidate the precise pathways involved.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight the distinct features of 5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine compared to related compounds.
Similar Compounds: Other imidazo[1,5-a]pyridines or structurally related heterocycles.
Eigenschaften
Molekularformel |
C7H8BrN3 |
---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
5-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C7H8BrN3/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4,6,10H,9H2 |
InChI-Schlüssel |
INFLFTKPZBPXHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2NC=CN2C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.